

# physical and chemical properties of 2-(4-Phenylthiazol-2-YL)acetic acid

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## Compound of Interest

Compound Name: 2-(4-Phenylthiazol-2-YL)acetic acid

Cat. No.: B150953

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## An In-depth Technical Guide to 2-(4-Phenylthiazol-2-YL)acetic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(4-Phenylthiazol-2-YL)acetic acid**, tailored for researchers, scientists, and drug development professionals.

### Chemical and Physical Properties

**2-(4-Phenylthiazol-2-YL)acetic acid**, with the CAS number 16441-28-4, possesses a molecular formula of C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub>S and a molecular weight of 219.26 g/mol. While comprehensive experimental data for all physical properties are not readily available, the following table summarizes known and estimated values.

Property	Value	Source/Notes
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub> S	[1]
Molecular Weight	219.26 g/mol	[1]
CAS Number	16441-28-4	[1]
Melting Point	90-91 °C	[2]
Boiling Point	Estimated >400 °C	Estimation based on similar aromatic carboxylic acids.
Flash Point	209.6 °C	[2]
Solubility	Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.	General solubility characteristics of similar thiazole derivatives.
pKa	Estimated 4-5	Estimation based on the carboxylic acid group.

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **2-(4-Phenylthiazol-2-yl)acetic acid**. While a complete set of publicly available spectra is limited, the following tables outline the expected chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR, and potential fragmentation patterns in mass spectrometry based on the analysis of similar structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~10-12	Singlet (broad)	1H, -COOH
~7.8-8.0	Multiplet	2H, Phenyl H (ortho)
~7.3-7.5	Multiplet	3H, Phenyl H (meta, para)
~7.1	Singlet	1H, Thiazole H
~3.8	Singlet	2H, -CH <sub>2</sub> -

Expected <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	-COOH
~168	Thiazole C2
~150	Thiazole C4
~134	Phenyl C (ipso)
~129	Phenyl CH
~128	Phenyl CH
~126	Phenyl CH
~115	Thiazole C5
~40	-CH <sub>2</sub> -

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-(4-Phenylthiazol-2-yl)acetic acid** is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 219. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the acetic acid side chain.

## Experimental Protocols

## Synthesis of 2-(4-Phenylthiazol-2-YL)acetic acid

A common synthetic route to **2-(4-Phenylthiazol-2-YL)acetic acid** involves the Hantzsch thiazole synthesis.<sup>[1]</sup>

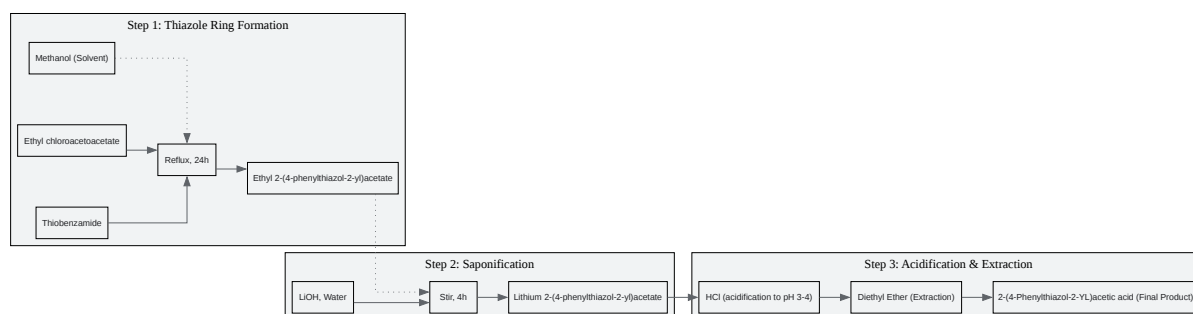
Materials:

- Thiobenzamide
- Ethyl chloroacetoacetate
- Methanol
- Lithium hydroxide (LiOH)
- Water
- Diethyl ether
- Magnesium sulfate (MgSO<sub>4</sub>)
- Hydrochloric acid (HCl)

Procedure:

- A suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.<sup>[1]</sup>
- Ethyl chloroacetoacetate (1.7 g, 10.36 mmol) is added to the suspension.<sup>[1]</sup>
- The reaction mixture is heated to reflux for 24 hours.<sup>[1]</sup>
- After cooling to room temperature, a solution of LiOH (1 g) in water (4 mL) is added.<sup>[1]</sup>
- The mixture is stirred at room temperature for 4 hours.<sup>[1]</sup>
- The reaction mixture is concentrated under reduced pressure.<sup>[1]</sup>

- The residue is suspended in water and extracted with diethyl ether. The organic layer is discarded.[1]
- The aqueous layer is acidified to pH 3-4 with HCl and then extracted with diethyl ether.[1]
- The combined organic layers are dried over  $\text{MgSO}_4$ , filtered, and concentrated to yield **2-(4-phenylthiazol-2-yl)acetic acid**. [1]



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Caption: Synthesis workflow for **2-(4-Phenylthiazol-2-yl)acetic acid**.

## Biological Activities and Signaling Pathways

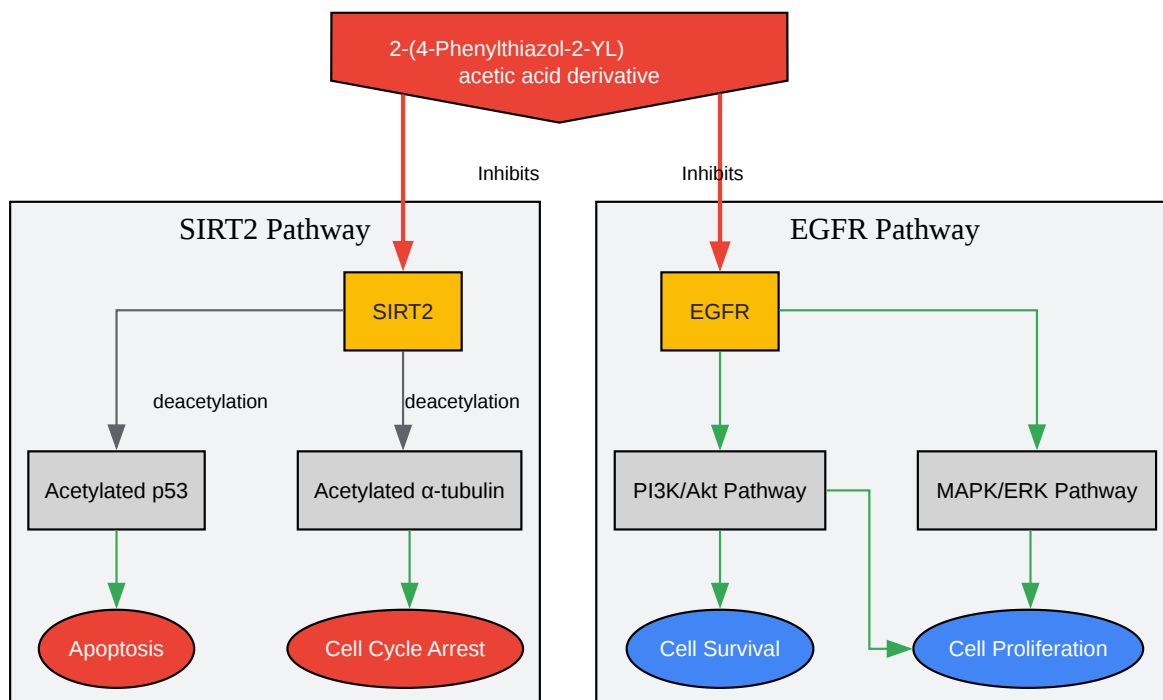
Derivatives of **2-(4-Phenylthiazol-2-yl)acetic acid** have shown promise in several therapeutic areas, including as anticancer, antifungal, and anti-inflammatory agents. The following sections

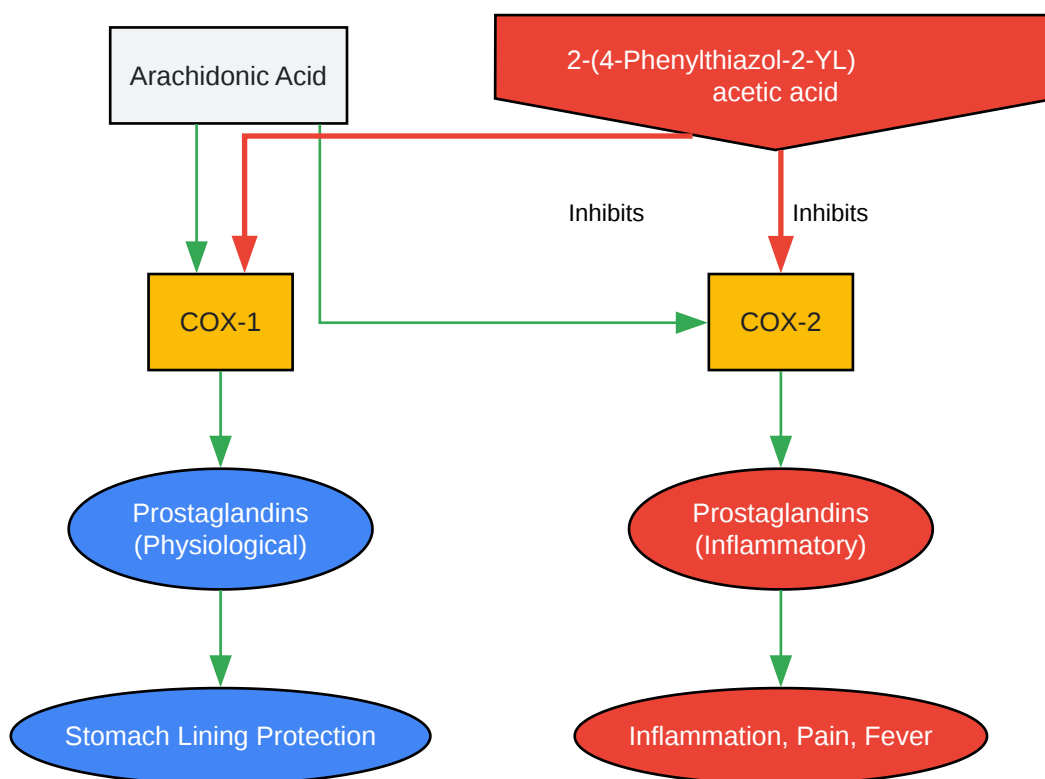
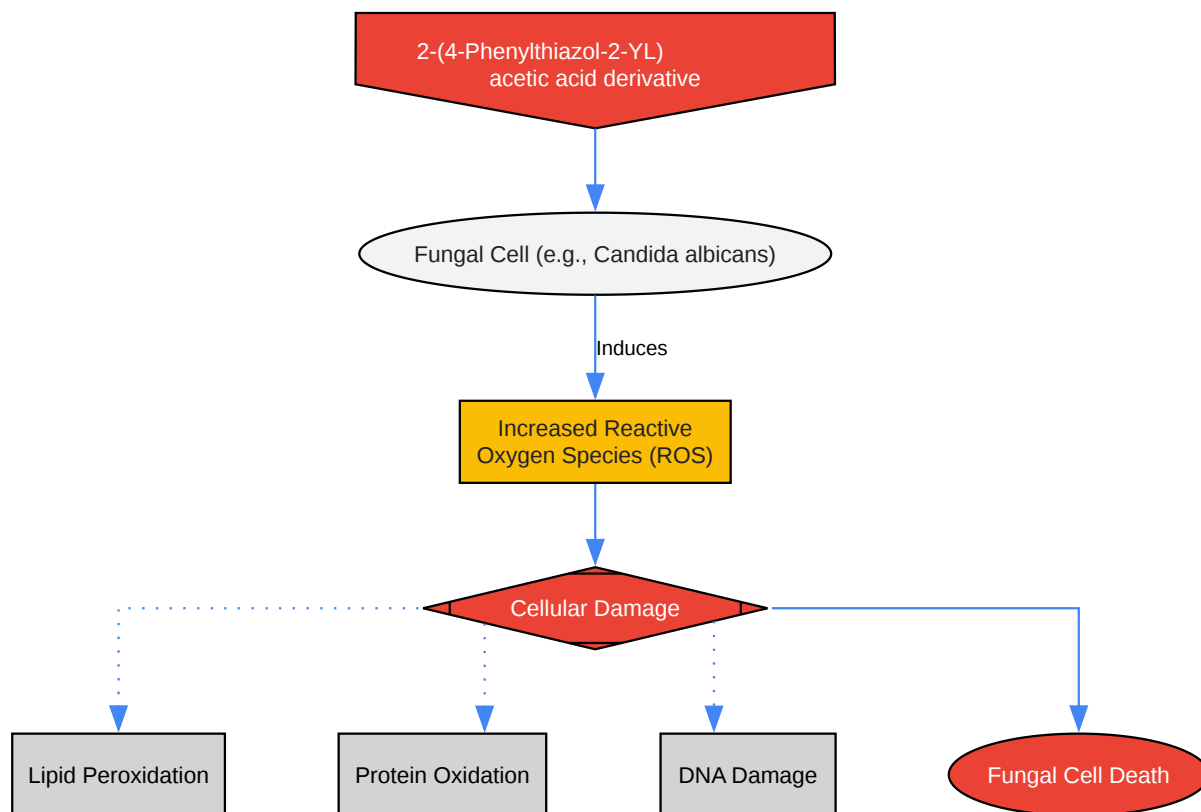
detail the putative mechanisms of action.

## Anticancer Activity: Targeting SIRT2 and EGFR

Certain thiazole derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression.

- **SIRT2 Inhibition:** SIRT2 is a deacetylase that plays a role in cell cycle regulation and tumorigenesis. Its inhibition can lead to the accumulation of acetylated proteins, such as p53 and  $\alpha$ -tubulin, which can induce cell cycle arrest and apoptosis.
- **EGFR Inhibition:** EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation, survival, and metastasis. Inhibition of EGFR blocks these pro-cancerous signals.







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